3-benzyl-8-phenyl-3-azabicyclo[4.2.0]octan-2-one
Overview
Description
3-Benzyl-8-phenyl-3-azabicyclo[420]octan-2-one is a complex organic compound that belongs to the family of azabicyclo compounds These compounds are characterized by their bicyclic structure containing nitrogen atoms
Scientific Research Applications
3-Benzyl-8-phenyl-3-azabicyclo[4.2.0]octan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the study of stereochemistry and reaction mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of pharmaceuticals and fine chemicals, where its unique structure can impart specific properties to the final products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-8-phenyl-3-azabicyclo[4.2.0]octan-2-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central core structure in many tropane alkaloids . This process often requires the use of specific catalysts and reaction conditions to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-8-phenyl-3-azabicyclo[4.2.0]octan-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles/Electrophiles: Halides, amines, and other reactive species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Mechanism of Action
The mechanism of action of 3-benzyl-8-phenyl-3-azabicyclo[4.2.0]octan-2-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
8-Azabicyclo[3.2.1]octane: A related compound with a similar bicyclic structure but different substituents.
Tropane Alkaloids: A class of compounds that share the azabicyclo scaffold and exhibit a wide range of biological activities.
Uniqueness
3-Benzyl-8-phenyl-3-azabicyclo[420]octan-2-one is unique due to its specific substituents, which can impart distinct chemical and biological properties
Properties
IUPAC Name |
3-benzyl-8-phenyl-3-azabicyclo[4.2.0]octan-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO/c22-20-19-17(13-18(19)16-9-5-2-6-10-16)11-12-21(20)14-15-7-3-1-4-8-15/h1-10,17-19H,11-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHKPGXNYQKHRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C2C1CC2C3=CC=CC=C3)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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